

Application Note: Enantioselective Quantification of Cefepime in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Cefepime,(S)

Cat. No.: B1217946

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is a chiral compound administered as a racemic mixture. The differential pharmacokinetics, efficacy, and toxicity between enantiomers of a chiral drug are of significant interest in drug development and clinical pharmacology. While numerous methods exist for the quantification of total Cefepime in biological matrices,[2] dedicated methods for the enantioselective analysis are not widely reported. This application note presents a detailed protocol for the chiral separation and quantification of Cefepime enantiomers in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The proposed method utilizes a chiral stationary phase for the direct separation of enantiomers, coupled with a simple protein precipitation step for sample preparation.

Principle

The method employs direct chiral separation using a specialized High-Performance Liquid Chromatography (HPLC) column containing a chiral stationary phase (CSP). Enantiomers, which have identical physicochemical properties in an achiral environment, interact differently with the CSP, forming transient diastereomeric complexes with varying stability.[3] This

differential interaction results in different retention times, allowing for their chromatographic separation. Following separation, the enantiomers are detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity. An isotopically labeled internal standard is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

- Standards: Cefepime (racemic), (+)-Cefepime, (-)-Cefepime, Cefepime- $^{13}\text{C}_2\text{H}_3$ (Internal Standard, IS)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 M Ω ·cm)
- Chemicals: Ammonium Formate (LC-MS grade)
- Biological Matrix: Drug-free human plasma (K₂EDTA)

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cefepime (racemic) and Cefepime- $^{13}\text{C}_2\text{H}_3$ in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the racemic Cefepime stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
- Pipette 50 μL of plasma sample into the appropriate tubes.
- Add 200 μL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

Note: Cefepime can degrade at room temperature in plasma; therefore, all sample processing steps should be performed at 4°C or on ice.[4]

LC-MS/MS Instrument Conditions

Liquid Chromatography (LC) Parameters:

Parameter	Proposed Condition
LC System	UHPLC System
Chiral Column	Cyclodextrin-based CSP, e.g., Dimethylphenyl carbamate functionalized β-cyclodextrin (e.g., Astec® CYCLOBOND I 2000 DMP, 150 x 4.6 mm, 5 µm)[5]
Column Temperature	35°C
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.5 mL/min
Injection Volume	5 µL
Gradient Elution	0-1.0 min (5% B), 1.0-8.0 min (5-60% B), 8.0-8.1 min (60-95% B), 8.1-9.0 min (95% B), 9.1-12.0 min (5% B)

Tandem Mass Spectrometry (MS/MS) Parameters:

Parameter	Condition
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
MRM Transitions	Cefepime: 481.1 > 167.0 (Quantifier), 481.1 > 86.1 (Qualifier)
Cefepime- ¹³ C, ² H ₃ (IS): 485.1 > 171.0	
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms

Data Presentation

The following tables summarize the typical performance characteristics for a bioanalytical method. These values are based on established achiral Cefepime assays and would require specific validation for each enantiomer using the proposed chiral method.[\[6\]](#)

Table 1: Calibration Curve Details

Analyte	Concentration Range (µg/mL)	Regression Model	Correlation Coefficient (r ²)
(+)-Cefepime	0.5 - 150	Weighted (1/x ²) Linear	> 0.995
(-)-Cefepime	0.5 - 150	Weighted (1/x ²) Linear	> 0.995

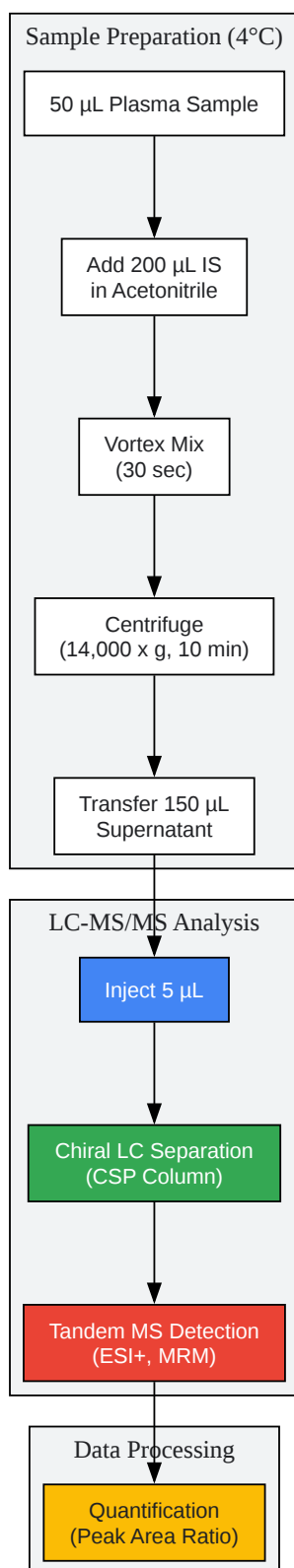
Table 2: Precision and Accuracy Data for Quality Control Samples

Analyte	QC Level	Nominal Conc. (µg/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
(+)-Cefepime	LLOQ	0.5	< 15	90 - 110	< 15	90 - 110
Low	1.5	< 10	92 - 108	< 10	92 - 108	
Mid	50	< 10	95 - 105	< 10	95 - 105	
High	120	< 10	95 - 105	< 10	95 - 105	
(-)-Cefepime	LLOQ	0.5	< 15	90 - 110	< 15	90 - 110
Low	1.5	< 10	92 - 108	< 10	92 - 108	
Mid	50	< 10	95 - 105	< 10	95 - 105	
High	120	< 10	95 - 105	< 10	95 - 105	

Table 3: Recovery and Matrix Effect

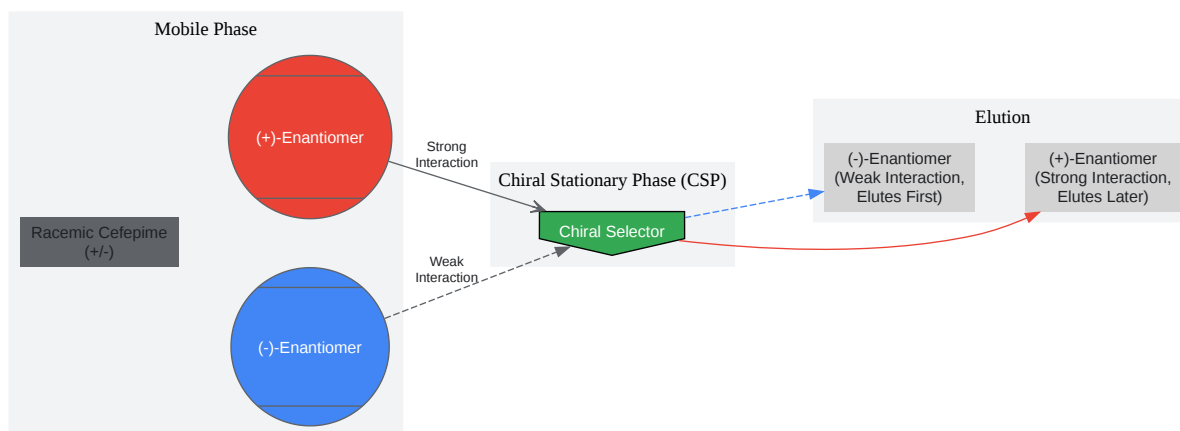
Analyte	QC Level	Mean Recovery (%)	Matrix Effect (%)
(+)-Cefepime	Low	> 85	90 - 110
High	> 85	90 - 110	
(-)-Cefepime	Low	> 85	90 - 110
High	> 85	90 - 110	
IS	-	> 85	90 - 110

Visualizations



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Caption: Experimental workflow for Cefepime enantiomer analysis.



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Caption: Principle of enantiomeric separation on a chiral stationary phase.

Conclusion

This application note provides a comprehensive and robust protocol for the enantioselective quantification of Cefepime in human plasma by LC-MS/MS. The proposed method, utilizing a chiral stationary phase for direct enantiomer separation and a simple protein precipitation for sample cleanup, is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other applications where the disposition of individual enantiomers is critical. The method should be fully validated according to regulatory guidelines before implementation in a clinical or research setting.

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